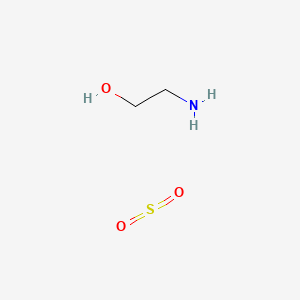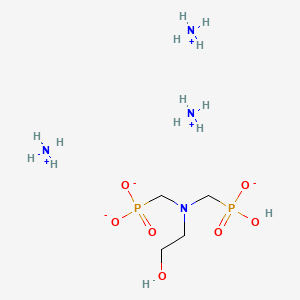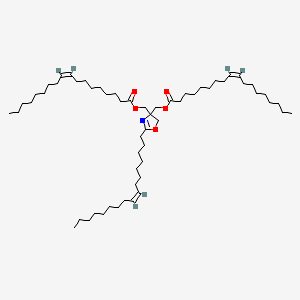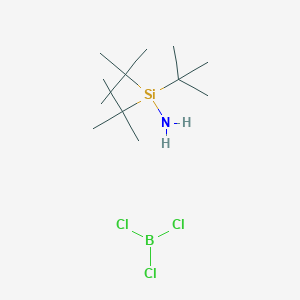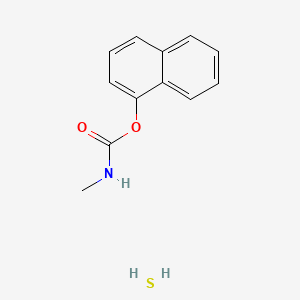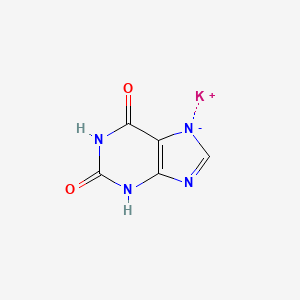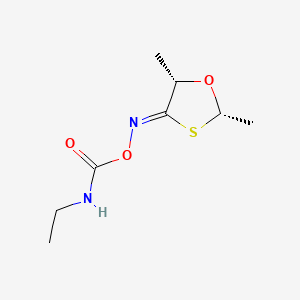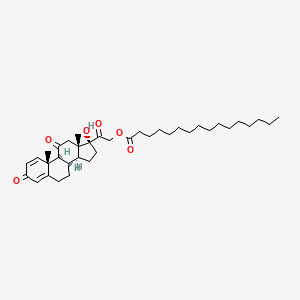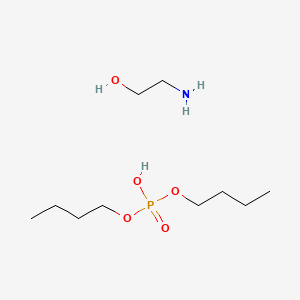
Einecs 237-545-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 237-545-0, also known as 3-(trimethoxysilyl)propylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
3-(trimethoxysilyl)propylamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes.
科学的研究の応用
3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid materials.
Biology: For surface modification of biomolecules and nanoparticles.
Medicine: In drug delivery systems and as a component in medical adhesives.
Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.
作用機序
The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
類似化合物との比較
Similar Compounds
3-(triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(trimethoxysilyl)propyl chloride: Similar structure but with a chloride group instead of an amine group.
Uniqueness
3-(trimethoxysilyl)propylamine is unique due to its combination of a reactive amine group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications.
特性
CAS番号 |
13833-40-4 |
|---|---|
分子式 |
C10H26NO5P |
分子量 |
271.29 g/mol |
IUPAC名 |
2-aminoethanol;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2 |
InChIキー |
HFBOEMKKBPSPBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(O)OCCCC.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





